

An In-depth Technical Guide to Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-chloropyridazine-3-carboxylate

Cat. No.: B1631610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-chloropyridazine-3-carboxylate**, a key intermediate in the synthesis of a variety of biologically active molecules. This document outlines its chemical and physical properties, details a common synthesis protocol, and discusses its applications in drug discovery and development.

Core Compound Properties

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical structure, incorporating a reactive chlorine atom and an ester functional group, allows for a wide range of chemical modifications.

Identifier	Value	Source
Molecular Weight	172.57 g/mol	[1]
Molecular Formula	C6H5CIN2O2	[1]
IUPAC Name	methyl 6-chloropyridazine-3-carboxylate	[1]
CAS Number	65202-50-8	[1] [2] [3]
SMILES	COC(=O)C1=CC=C(N=N1)Cl	[1]

Physicochemical Data

Property	Value	Source
Physical State	Yellow solid (in one described synthesis)	[2]
Purity	Typically ≥98%	[3]

Note: Specific melting and boiling points for **Methyl 6-chloropyridazine-3-carboxylate** are not readily available in the provided search results. For a structurally similar compound, Methyl 6-chloropyridine-3-carboxylate, a melting point of 86-90 °C is reported.[4]

Synthesis Protocol

A common method for the synthesis of **Methyl 6-chloropyridazine-3-carboxylate** involves the chlorination of a precursor. The following is a representative experimental protocol.

Reaction: Conversion of a pyridazinone precursor to **Methyl 6-chloropyridazine-3-carboxylate**.

Materials:

- Pyridazinone precursor
- Phosphoryl chloride (POCl₃)
- Ice water
- Saturated sodium bicarbonate solution
- Deionized water

Procedure:

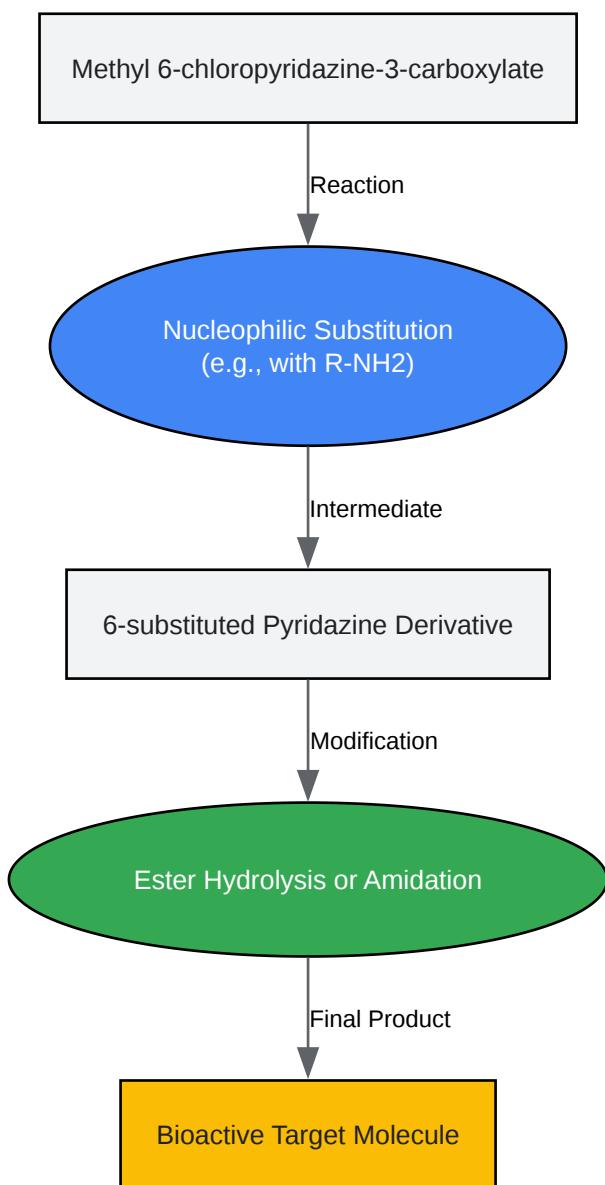
- The precursor, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, is reacted with an excess of phosphoryl chloride.

- The reaction mixture is heated to reflux and maintained for a period to ensure complete conversion.
- Upon completion, the mixture is cooled to room temperature.
- The excess phosphoryl chloride is carefully removed under reduced pressure.
- The resulting residue is cautiously poured into ice water, leading to the precipitation of the crude product.
- The solid is collected by filtration.
- The collected solid is washed sequentially with a saturated solution of sodium bicarbonate and deionized water to neutralize any remaining acid and remove impurities.
- The final product is dried in a vacuum oven to yield **Methyl 6-chloropyridazine-3-carboxylate** as a yellow solid.[\[2\]](#)

A multi-step synthesis starting from ethyl levulinate has also been described, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[\[5\]](#)

Applications in Drug Discovery and Development

Methyl 6-chloropyridazine-3-carboxylate is a crucial intermediate in the development of new therapeutic agents and agrochemicals.[\[6\]](#)[\[7\]](#) The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds.


Key Application Areas:

- Oncology: It serves as a precursor for the synthesis of potential anti-tumor agents.[\[5\]](#)
- Cardiovascular Disease: The compound is utilized in the development of blood-lipid lowering drugs.[\[5\]](#)
- Agrochemicals: It is a building block for novel insecticides.[\[5\]](#)[\[6\]](#) Pyridazine derivatives have shown broad-spectrum activity as herbicides, insecticides, and plant growth regulators.[\[6\]](#)[\[7\]](#)

The reactivity of the chlorine atom at the 6-position allows for nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.^[6]

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow where **Methyl 6-chloropyridazine-3-carboxylate** is used as a key intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the core compound.

This workflow demonstrates the sequential modification of **Methyl 6-chloropyridazine-3-carboxylate** to generate diverse chemical entities for biological screening. The initial nucleophilic substitution at the chloro position is a common first step, followed by modification of the ester group to achieve the desired final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-chloropyridazine-3-carboxylate | C6H5CIN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE | 65202-50-8 [chemicalbook.com]
- 3. langwaychem.com [langwaychem.com]
- 4. メチル 6-クロロピリジン-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-chloropyridazine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631610#methyl-6-chloropyridazine-3-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com